molecular formula C22H18N2O3S B11304326 3-(4-(benzo[d]thiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

3-(4-(benzo[d]thiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B11304326
M. Wt: 390.5 g/mol
InChI Key: GKYNQKROZBSIHY-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that integrates several functional groups, including benzothiazole, piperidine, and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by the formation of the piperidine ring through cyclization reactions. The final step involves the coupling of the benzothiazole-piperidine intermediate with a chromenone derivative under specific conditions, such as the use of a base like triethylamine in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may interfere with cell division pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one lies in its multi-functional structure, which combines the properties of benzothiazole, piperidine, and chromenone. This allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C22H18N2O3S/c25-21(16-13-15-5-1-3-7-18(15)27-22(16)26)24-11-9-14(10-12-24)20-23-17-6-2-4-8-19(17)28-20/h1-8,13-14H,9-12H2

InChI Key

GKYNQKROZBSIHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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